![molecular formula C19H20ClFN4O2 B2497842 (4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034542-39-5](/img/structure/B2497842.png)
(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
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Description
This compound is part of a class of chemicals known for their complex molecular structure and potential bioactive properties. The focus on such molecules arises from their relevance in pharmaceutical research and material science, where their intricate structures can interact in specific ways with biological systems or offer unique physical and chemical characteristics.
Synthesis Analysis
The synthesis of complex molecules like "(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone" often involves multiple steps, including the formation of heterocyclic components, functionalization, and coupling reactions. For related compounds, methods like reductive amination, amide hydrolysis, and N-alkylation have been employed, indicating a sophisticated approach to molecular assembly (Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography and spectroscopic methods like IR, NMR, and MS, revealing details about molecular conformation, bond lengths, angles, and the presence of functional groups. The structure of a related compound was confirmed by X-ray diffraction studies, showcasing a monoclinic crystal system (Prasad et al., 2018).
Scientific Research Applications
Arylpiperazine Derivatives in Clinical Applications
Arylpiperazine derivatives, known for their application in depression, psychosis, or anxiety treatment, undergo significant metabolism, including CYP3A4-dependent N-dealkylation. These derivatives and their metabolites, 1-aryl-piperazines, interact with various neurotransmitter receptors, displaying a range of serotonin receptor-related effects. Understanding the metabolism, disposition, and pharmacological actions of these derivatives is crucial for their clinical applications (Caccia, 2007).
Heterocyclic N-oxide Molecules in Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, particularly from pyridine and indazole, exhibit versatile synthetic intermediacy and biological importance. These compounds are instrumental in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, demonstrating activities like anticancer, antibacterial, and anti-inflammatory. The heterocyclic N-oxide motif is increasingly used in advanced chemistry and drug development investigations (Li et al., 2019).
properties
IUPAC Name |
[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O2/c20-14-5-3-6-15(21)17(14)19(27)24-10-8-23(9-11-24)18(26)16-12-13-4-1-2-7-25(13)22-16/h3,5-6,12H,1-2,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOOZHOJKWFMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
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